Sulfine

Description

Structure

3D Structure

Properties

CAS No. |

40100-16-1 |

|---|---|

Molecular Formula |

CH2OS |

Molecular Weight |

62.09 g/mol |

IUPAC Name |

sulfinylmethane |

InChI |

InChI=1S/CH2OS/c1-3-2/h1H2 |

InChI Key |

IWOKCMBOJXYDEE-UHFFFAOYSA-N |

Canonical SMILES |

C=S=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Sulfine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

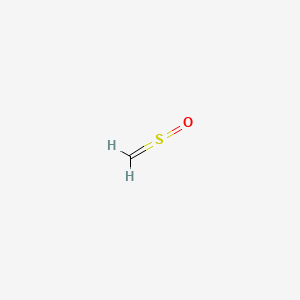

Sulfines, also known by the IUPAC-preferred term thiocarbonyl S-oxides, are a class of organosulfur compounds characterized by the general structure R₂C=S=O.[1] They are the S-oxides of thiocarbonyl compounds, analogous to the relationship between sulfoxides and thioethers.[2] The parent compound, sulfine itself (H₂CSO), is highly unstable, but substituted derivatives can be isolated and studied.[1] These compounds are recognized as valuable and highly reactive intermediates in organic synthesis.[3][4] Their unique electronic structure and reactivity make them intriguing targets for synthetic chemists and potentially valuable motifs in medicinal chemistry and drug discovery.[5][6] This guide provides a comprehensive overview of the chemical, physical, and biological properties of sulfines, detailed experimental protocols, and visualizations of key processes.

Core Chemical and Physical Properties

Sulfines possess a distinctive trigonal planar geometry around the central carbon atom and a bent C=S=O group. The sulfur atom is hypervalent, and the bonding can be described by resonance structures that indicate charge separation, with a partial negative charge on the oxygen and a partial positive charge on the sulfur. This electronic arrangement is key to their reactivity.

Structural Parameters

Structural data for sulfines has been primarily obtained through microwave spectroscopy and X-ray crystallography for stable derivatives.[1][2] These studies provide precise measurements of bond lengths and angles, which are crucial for understanding the compound's stability and reactivity.

| Compound | C=S Bond Length (Å) | S=O Bond Length (Å) | **C=S=O Bond Angle (°) ** | Reference |

| Diphenylthis compound ((C₆H₅)₂CSO) | 1.612 | 1.468 | 113.7 | [1] |

| Thioformaldehyde S-oxide (H₂CSO) | 1.610 (Calculated) | 1.469 (Calculated) | 114.6 (Calculated) | [2] |

Spectroscopic Characterization

The identification and characterization of sulfines rely on various spectroscopic techniques. Each method provides unique insights into the molecular structure and bonding.

| Spectroscopic Method | Key Observables and Typical Ranges | Reference |

| Infrared (IR) Spectroscopy | Strong absorption bands for the S=O stretching vibration, typically found in the 1050-1150 cm⁻¹ region. The C=S stretch is often weaker and appears around 1000-1200 cm⁻¹. | [2][7] |

| UV-Visible Spectroscopy | Characteristic electronic transitions. Thioamide S-oxides have been structurally confirmed using UV spectroscopy. | [2] |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR shifts for the central carbon atom are typically observed in the range of 190-210 ppm. ¹H NMR signals are influenced by the substituents (R groups). | [7] |

| Microwave Spectroscopy | Used for precise determination of molecular geometry, bond lengths, and bond angles in the gas phase for smaller, volatile sulfines. | [2] |

Synthesis of this compound Compounds

Several synthetic routes have been developed to access sulfines, which are often generated in situ due to their high reactivity. The choice of method depends on the desired substituents and the stability of the target compound.[3]

Common Synthetic Methodologies

-

Oxidation of Thiocarbonyl Compounds : This is one of the most direct methods, where a thioketone or thioaldehyde is oxidized using an appropriate agent like a peroxy acid (e.g., m-CPBA).[1][8]

-

β-Elimination of Sulfinyl Derivatives : Precursors with a suitable leaving group on the α-carbon relative to a sulfoxide (B87167) can undergo base-induced elimination to form the C=S double bond.[3]

-

Modified Peterson Reaction : This involves the reaction of α-silyl carbanions with sulfur dioxide.[3]

-

Hetero-Wolff-Rearrangement : Diazomethyl sulfoxides can rearrange to form sulfines.[3]

Experimental Protocol: Synthesis of Diphenylthis compound

This protocol details the synthesis of diphenylthis compound via the oxidation of thiobenzophenone (B74592), a common and illustrative method.

Materials:

-

Thiobenzophenone ((C₆H₅)₂CS)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve thiobenzophenone (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 mmol) in dichloromethane (10 mL) dropwise to the stirred thiobenzophenone solution over 15 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the blue color of the thiobenzophenone indicates reaction completion.

-

Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Separate the organic layer using a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure diphenylthis compound.

Characterization:

-

¹H NMR (CDCl₃): δ 7.2-7.6 (m, 10H)

-

¹³C NMR (CDCl₃): δ 128.0, 129.0, 131.0, 140.0, 195.0 (C=S=O)

-

IR (KBr): ν 1130 cm⁻¹ (S=O)

Below is a workflow diagram illustrating this synthetic and purification process.

Reactivity of Sulfines

The reactivity of sulfines is dominated by their unique electronic structure. They can act as electrophiles at both the sulfur and carbon atoms and can also participate in various cycloaddition reactions.[3]

-

Nucleophilic Attack :

-

At Sulfur (Thiophilic addition) : Hard nucleophiles (e.g., organolithium reagents) tend to attack the electrophilic sulfur atom, leading to the formation of sulfoxides after rearrangement.[4]

-

At Carbon (Carbophilic addition) : Soft nucleophiles (e.g., enolates, thiols) often attack the carbon atom of the C=S bond, which can lead to new this compound compounds or other sulfur-containing products.[3][4]

-

-

Cycloaddition Reactions :

-

Diels-Alder Reactions : Sulfines can act as dienophiles. Acyl or vinyl sulfines can also serve as dienes in both normal and inverse electron-demand Diels-Alder reactions to form various cycloadducts.[3]

-

Dipolar Cycloadditions : They can also function as dipolarophiles or as 1,3-dipoles, reacting to generate heterocyclic products.[3]

-

-

Other Reactions : Due to their high reactivity, sulfines can undergo desulfurization or dimerization, especially when exposed to heat or sunlight.[3]

The following diagram illustrates the primary modes of this compound reactivity.

Biological Activity and Relevance in Drug Development

While sulfines themselves are not common pharmacophores, the broader class of organosulfur compounds, including sulfoxides and sulfones (which are structurally related and can be formed from sulfines), are prevalent in FDA-approved drugs.[6][9][10] The study of reactive sulfur species is critical in understanding cellular signaling and toxicology.

Compounds containing "sulfane sulfur"—a labile, reduced sulfur atom bound to another sulfur—are involved in crucial biological processes.[11][12] These compounds, such as persulfides, are implicated in cellular regulation and antioxidant defense mechanisms.[11] They are closely linked to the signaling pathways of hydrogen sulfide (B99878) (H₂S), a gasotransmitter that modulates cardiovascular and nervous system functions.[13][14]

The key biological action of H₂S and related sulfane sulfur species is the post-translational modification of cysteine residues in proteins, a process known as S-sulfhydration or persulfidation.[13][15] This modification can alter protein function, thereby regulating signaling pathways.[15][16] Understanding the chemistry of reactive sulfur intermediates like sulfines provides valuable context for designing drugs that can modulate these pathways or for predicting the metabolic fate of sulfur-containing drugs.

The diagram below outlines a simplified model of the H₂S signaling pathway leading to protein S-sulfhydration.

Conclusion

Sulfines are a fascinating class of reactive organosulfur compounds with well-defined structural properties and diverse reactivity. While their inherent instability has limited their direct application in pharmaceuticals, their role as synthetic intermediates is significant. For drug development professionals, understanding the synthesis, reactivity, and spectroscopic signatures of sulfines provides a deeper insight into the broader chemistry of sulfur. This knowledge is crucial for developing novel sulfur-containing therapeutic agents and for understanding the biological signaling pathways where reactive sulfur species play a pivotal role. The continued exploration of this compound chemistry promises to unlock new synthetic methodologies and a more profound understanding of sulfur's function in biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and biological properties of compounds containing highly reactive, reduced sulfane sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfane sulfur - new findings on an old topic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Sulfur signaling pathway in cardiovascular disease [frontiersin.org]

- 14. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of the Parent Sulfine (H₂CSO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of the parent sulfine, H₂CSO, also known as thioformaldehyde (B1214467) S-oxide. As a highly reactive and unstable molecule, the in situ generation and characterization of H₂CSO present significant experimental challenges. This document details the most successful and widely cited method for its preparation: the high-vacuum flash pyrolysis (HVFP) of allyl methyl sulfoxide (B87167). Detailed experimental protocols for the synthesis of the precursor and the subsequent pyrolysis are provided. Furthermore, a thorough compilation of spectroscopic data, including rotational and vibrational constants, is presented in tabular format to aid in the identification and characterization of this transient species. Visual diagrams of the synthetic pathway and experimental workflow are included to provide a clear and concise understanding of the processes involved. This guide is intended to be a valuable resource for researchers in organic synthesis, spectroscopy, and medicinal chemistry who are interested in the study and potential applications of this fundamental organosulfur compound.

Introduction

Sulfines, or thiocarbonyl S-oxides, are a class of organosulfur compounds characterized by a C=S=O functional group. They are isoelectronic with sulfenes (R₂C=SO₂) and have garnered considerable interest due to their unique electronic structure and reactivity. The parent member of this class, H₂CSO, is a molecule of fundamental chemical interest. Its transient nature has made its study challenging, but understanding its properties is crucial for elucidating reaction mechanisms involving this compound intermediates in various chemical and biological processes. This guide focuses on the practical aspects of generating and identifying H₂CSO, providing the necessary information for its study in a laboratory setting.

Synthetic Route to H₂CSO: High-Vacuum Flash Pyrolysis

The most effective method for the synthesis of the parent this compound, H₂CSO, is the high-vacuum flash pyrolysis (HVFP) of allyl methyl sulfoxide. This technique involves the rapid heating of a precursor molecule under high vacuum, leading to its decomposition into smaller, often reactive, fragments. In this case, allyl methyl sulfoxide is pyrolyzed to yield H₂CSO and propene. Due to the high reactivity of H₂CSO, it is typically characterized in the gas phase by microwave spectroscopy or trapped in an inert gas matrix at cryogenic temperatures for infrared spectroscopic analysis.

Synthesis of the Precursor: Allyl Methyl Sulfoxide

The precursor for the HVFP synthesis of H₂CSO is allyl methyl sulfoxide. A reliable two-step synthesis for this compound starts from allyl bromide.

Step 1: S-Alkylation of Thiourea (B124793) and Hydrolysis

Allyl bromide is first reacted with thiourea to form an isothiouronium salt. Subsequent hydrolysis with a base yields allyl mercaptan in situ, which is then S-methylated.

Step 2: Oxidation

The resulting allyl methyl sulfide (B99878) is then oxidized to allyl methyl sulfoxide using an oxidizing agent such as hydrogen peroxide.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of H₂CSO.

| Parameter | Value | Reference(s) |

| Precursor | Allyl methyl sulfoxide | [1] |

| Synthesis Method | High-Vacuum Flash Pyrolysis (HVFP) | [1] |

| Pyrolysis Temperature | ~850 °C | [1] |

| Yield of H₂CSO | Not explicitly reported; sufficient for spectroscopic observation. | - |

Experimental Protocols

Synthesis of Allyl Methyl Sulfoxide

This protocol is adapted from the literature and provides a reliable method for the preparation of the H₂CSO precursor.

Reagents and Equipment:

-

Allyl bromide

-

Thiourea

-

Methanol

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide (CH₃I)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Round-bottom flasks

-

Reflux condenser

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

S-Allylisothiouronium Bromide Formation: In a round-bottom flask, dissolve thiourea in methanol. Add allyl bromide and reflux the mixture for approximately 1 hour.

-

Hydrolysis and S-Methylation: Cool the reaction mixture and add a solution of sodium hydroxide in methanol. This will generate allyl mercaptan. Subsequently, add methyl iodide to the reaction mixture and reflux for another 30 minutes to form allyl methyl sulfide.

-

Distillation: Isolate the allyl methyl sulfide by distillation.

-

Oxidation: To the purified allyl methyl sulfide, slowly add 30% hydrogen peroxide while stirring and maintaining the temperature. The reaction is exothermic and may require cooling. Stir the mixture for several hours at room temperature.

-

Purification: The resulting allyl methyl sulfoxide can be purified by vacuum distillation.

Generation and Matrix Isolation of H₂CSO

This protocol describes the generation of H₂CSO via HVFP and its subsequent trapping in an inert matrix for spectroscopic analysis.

Equipment:

-

High-vacuum flash pyrolysis apparatus (quartz tube, furnace)

-

Cryostat with a cold window (e.g., CsI)

-

Vacuum pump

-

Sample inlet system for the precursor

-

Inert gas (e.g., Argon) supply

-

Infrared spectrometer

Procedure:

-

Apparatus Setup: Assemble the HVFP apparatus connected to the cryostat. The pyrolysis tube is heated by a furnace to the desired temperature (~850 °C).

-

Precursor Introduction: Introduce the allyl methyl sulfoxide precursor into the pyrolysis tube at a controlled rate. This is typically done by heating the precursor gently to increase its vapor pressure.

-

Pyrolysis: The precursor vapor passes through the hot zone of the pyrolysis tube, where it fragments to produce H₂CSO and propene.

-

Matrix Isolation: The pyrolysis products, along with a large excess of an inert matrix gas (e.g., argon), are co-deposited onto the cold window of the cryostat, which is maintained at a cryogenic temperature (e.g., 10 K).

-

Spectroscopic Analysis: The matrix-isolated sample can then be analyzed by infrared spectroscopy to identify the vibrational frequencies of H₂CSO.

Spectroscopic Characterization of H₂CSO

The identification of the highly reactive H₂CSO molecule relies heavily on spectroscopic techniques. The following tables provide a summary of the key rotational and vibrational spectroscopic data for H₂CSO.

Rotational Spectroscopic Data

| Constant | Value (MHz) | Reference(s) |

| A | 28307.4 ± 1.5 | [1] |

| B | 10474.1 ± 0.3 | [1] |

| C | 7586.8 ± 0.3 | [1] |

| μa (D) | 2.99 ± 0.03 | [1] |

| μb (D) | 0.74 ± 0.04 | [1] |

| μtotal (D) | 3.08 ± 0.04 | [1] |

Vibrational Spectroscopic Data (Argon Matrix)

| Mode | Assignment | Frequency (cm⁻¹) | Reference(s) |

| ν₁ | CH₂ symmetric stretch | 2966 | [1] |

| ν₂ | C=S stretch | 1167 | [1] |

| ν₃ | CH₂ scissor | 1458 | [1] |

| ν₄ | S=O stretch | 1065 | [1] |

| ν₅ | CH₂ antisymmetric stretch | 3025 | [1] |

| ν₆ | CH₂ rock | 985 | [1] |

Mandatory Visualizations

Synthetic Pathway of H₂CSO

Caption: Synthetic pathway for H₂CSO via pyrolysis of allyl methyl sulfoxide.

Experimental Workflow for H₂CSO Generation and Characterization

Caption: Experimental workflow for the generation and characterization of H₂CSO.

Handling and Storage

Due to its high reactivity and thermal instability, H₂CSO cannot be isolated and stored as a bulk substance. It must be generated in situ for immediate use or characterization. For spectroscopic studies, the two primary methods of handling are:

-

Gas Phase: For techniques like microwave spectroscopy, the pyrolysis products are directly introduced into the spectrometer.

-

Matrix Isolation: For infrared and UV-Vis spectroscopy, the reactive species is trapped in a solid, inert gas matrix at cryogenic temperatures. This method effectively immobilizes the molecule, preventing decomposition and allowing for detailed spectroscopic analysis.

Conclusion

The synthesis of the parent this compound, H₂CSO, is a challenging yet achievable task through the high-vacuum flash pyrolysis of allyl methyl sulfoxide. This in-depth technical guide provides the essential protocols, quantitative data, and conceptual framework for researchers to successfully generate and characterize this fundamental and reactive molecule. The provided spectroscopic data serves as a reliable reference for the identification of H₂CSO. The continued study of this and other transient sulfines is expected to provide deeper insights into organosulfur chemistry and may unveil novel reactive intermediates for synthetic applications.

References

Stability of Substituted Sulfine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfines, or thioketone S-oxides (R₂C=S=O), are a class of organosulfur compounds characterized by a unique sulfur-carbon double bond and a sulfinyl group. While often considered reactive intermediates, the stability of sulfine derivatives is a critical factor in their synthesis, isolation, and application, particularly in the context of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the factors influencing the stability of substituted sulfines, methods for their stability assessment, and a summary of available quantitative data.

Introduction to this compound Stability

Sulfines are known to be sensitive to heat and light, and their stability is highly dependent on the nature of the substituents (R) attached to the carbon atom of the C=S=O group. Generally, aromatically substituted sulfines exhibit greater stability than their aliphatic counterparts, and sterically demanding substituents can significantly enhance their persistence, allowing for their isolation and characterization.[1] The instability of many sulfines is attributed to their propensity to undergo various decomposition reactions, including dimerization, desulfurization, and rearrangement.[2][3]

Factors Influencing the Stability of Substituted Sulfines

The stability of this compound derivatives is governed by a combination of electronic and steric effects, which influence the reactivity of the C=S=O core.

Electronic Effects

The electronic nature of the substituents on the carbon atom plays a crucial role in the stability of sulfines.

-

Aromatic Substituents: Aryl groups can stabilize the this compound moiety through resonance delocalization of the π-electrons, which reduces the reactivity of the C=S double bond. Thiobenzophenone (B74592) S-oxide, for example, is a relatively stable, isolable crystalline solid.[4]

-

Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can further modulate stability. While a systematic quantitative study is lacking in the readily available literature, computational studies on related organosulfur compounds suggest that electron-withdrawing groups can influence the electronic structure and reactivity.

Steric Effects

Steric hindrance is a key factor in kinetically stabilizing sulfines by preventing intermolecular reactions that lead to decomposition.

-

Bulky Substituents: Large, bulky groups surrounding the this compound functional group can physically block the approach of other molecules, thereby inhibiting dimerization and other bimolecular decomposition pathways. This steric protection is a common strategy for isolating otherwise transient reactive species.

A logical representation of these influencing factors is presented below.

Caption: Factors influencing the stability of this compound derivatives.

Decomposition Pathways of Substituted Sulfines

The decomposition of sulfines can proceed through several pathways, often initiated by thermal or photolytic stress.

-

Thermal Decomposition: When heated, sulfines can undergo desulfurization to yield the corresponding ketone and elemental sulfur. For instance, thiobenzophenone S-oxide decomposes at around 130°C in solution to give benzophenone (B1666685) and sulfur.[2] The proposed mechanism involves an initial ring-closure to a transient oxathiirane (B14641276) intermediate, which then extrudes a sulfur atom.[2] Dimerization can also occur as a competing process.[2]

-

Photolytic Decomposition: Sulfines are generally sensitive to light.[1] UV irradiation can also lead to the formation of the corresponding ketone and sulfur, likely proceeding through a similar oxathiirane intermediate as in the thermal decomposition pathway.

A diagram illustrating the primary decomposition pathways is provided below.

Caption: General decomposition pathways of substituted sulfines.

Quantitative Stability Data

Quantitative data on the stability of substituted sulfines is sparse and often reported for specific compounds under particular conditions rather than in a systematic, comparative study. The table below summarizes the available data.

| This compound Derivative | Condition | Products (% Yield) | Decomposition Temperature (°C) | Reference |

| Thiobenzophenone S-oxide | 0.15 M in diphenylmethane, 150°C, 30 min (Argon) | Benzophenone (95%), Sulfur (95%), Thiobenzophenone (4%), SO₂ (2%) | ~130 | [2] |

| Thiobenzophenone S-oxide | 0.5 M in diphenylmethane, 150°C, 30 min (Argon) | Benzophenone (90%), Sulfur (95%), Thiobenzophenone (10%), SO₂ (5%) | ~130 | [2] |

Experimental Protocols for Stability Assessment

A variety of analytical techniques can be employed to assess the stability of this compound derivatives. The choice of method depends on the nature of the this compound and the conditions being investigated (e.g., thermal or photolytic stress).

Thermal Stability Analysis

a) Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which a sample undergoes mass loss due to decomposition or volatilization.

-

Methodology:

-

A small, precisely weighed sample (5-20 mg) of the this compound derivative is placed in a TGA crucible (e.g., alumina).[5]

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

b) Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting points, phase transitions, and decomposition temperatures and enthalpies.

-

Methodology:

-

A small amount of the this compound sample is hermetically sealed in a DSC pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated at a linear rate in a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured. Exothermic or endothermic peaks can indicate decomposition.

-

The general workflow for thermal stability analysis is depicted below.

Caption: Workflow for thermal stability analysis of sulfines.

Kinetic Studies of Decomposition

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To monitor the change in concentration of the this compound and its decomposition products over time.

-

Methodology:

-

A solution of the this compound derivative in a suitable deuterated solvent is prepared in an NMR tube.

-

The reaction is initiated, for example, by placing the NMR tube in a pre-heated NMR spectrometer probe for thermal decomposition studies.

-

A series of ¹H or other relevant nuclei NMR spectra are acquired at regular time intervals.[1][3]

-

The integrals of the characteristic peaks of the starting material and products are used to determine their concentrations at each time point.

-

This data can then be used to determine the reaction kinetics (e.g., half-life, rate constant).[3]

-

b) UV-Vis Spectroscopy

-

Objective: To follow the decomposition of sulfines that have a distinct chromophore.

-

Methodology:

-

A solution of the this compound is placed in a cuvette in a UV-Vis spectrophotometer.

-

For photostability studies, the sample is irradiated with a light source of a specific wavelength, and spectra are recorded at intervals.

-

For thermal stability, the cuvette holder can be heated, and spectra recorded over time.

-

The change in absorbance at a characteristic wavelength of the this compound is monitored to determine the rate of decomposition.

-

The general workflow for kinetic analysis is shown below.

Caption: Workflow for kinetic analysis of this compound decomposition.

Conclusion

The stability of substituted this compound derivatives is a multifaceted property governed by a delicate interplay of electronic and steric factors. Aromatic and sterically encumbered sulfines generally exhibit enhanced stability, allowing for their isolation and potential use in various applications, including drug development. While quantitative stability data remains limited, established analytical techniques such as TGA, DSC, NMR, and UV-Vis spectroscopy provide robust methodologies for assessing the thermal and photolytic stability of these compounds. Further systematic studies on a wider range of substituted sulfines are needed to develop a more comprehensive understanding of their structure-stability relationships, which will be invaluable for the rational design of stable and functional this compound-containing molecules.

References

The Electronic Structure of the Sulfine Functional Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfine functional group, characterized by a carbon-sulfur double bond and a sulfur-oxygen double bond (C=S=O), represents a unique class of organosulfur compounds. These moieties are often transient intermediates in organic reactions, playing a crucial role in various synthetic pathways.[1] A thorough understanding of the electronic structure of sulfines is paramount for predicting their reactivity, stability, and spectroscopic properties, which is of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the bonding, molecular orbitals, and spectroscopic characteristics of the this compound functional group, supported by quantitative data and detailed experimental methodologies.

Bonding and Molecular Geometry

The this compound functional group possesses a planar geometry. The central sulfur atom is sp² hybridized, forming a σ and a π bond with the carbon atom, and a σ and a π bond with the oxygen atom. The remaining sp² hybrid orbital on sulfur is occupied by a lone pair of electrons.

Resonance Structures

The electronic distribution within the this compound group can be represented by several resonance structures, with the most significant contributors being:

-

Zwitterionic forms: These structures emphasize the high polarity of the S=O bond, with a positive charge on the more electropositive sulfur atom and a negative charge on the electronegative oxygen atom. The C=S bond can also be polarized.

-

Neutral form: This structure depicts covalent double bonds for both C=S and S=O.

| H | ||

| C | =S | =O |

| H |

| H | ..- | |

| C | =S | -O |

| H | ..+ |

| H | ..+ | |

| C | -S | =O |

| H | ..- |

Caption: Resonance structures of the parent this compound, H₂CSO.

Quantitative Geometric Parameters

The precise bond lengths and angles within the this compound functional group can be determined experimentally through techniques like microwave spectroscopy and X-ray crystallography, or computationally via ab initio and density functional theory (DFT) calculations.[1] Due to the often transient nature of sulfines, gas-phase microwave spectroscopy and matrix isolation techniques are particularly valuable for characterizing their structure.[2]

| Compound | Method | C=S Bond Length (Å) | S=O Bond Length (Å) | C-S-O Bond Angle (°) | Dipole Moment (D) | Reference |

| H₂CSO (Thioformaldehyde S-oxide) | Microwave Spectroscopy | 1.610 | 1.469 | 114.7 | 2.99 | [1] |

| (CH₃)₂CSO (Thioacetone S-oxide) | ab initio Calculation | 1.63 (assumed) | 1.47 (assumed) | 114.0 (optimized) | - | [1] |

| Cl₂CSO (Thiophosgene S-oxide) | ab initio Calculation | 1.63 (assumed) | 1.47 (assumed) | 107.6 (optimized) | - | [1] |

| (C₆H₅)₂CSO (Thiobenzophenone S-oxide) | X-ray Crystallography | 1.639 | 1.480 | 112.9 | - |

Note: Some values are from computational studies and may be assumed or optimized parameters.

Molecular Orbitals and Electronic Transitions

The reactivity and spectroscopic properties of sulfines are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals

In the parent this compound (H₂CSO), the HOMO is a non-bonding π orbital primarily localized on the sulfur and oxygen atoms, with a significant contribution from the sulfur lone pair. The LUMO is a π* antibonding orbital with significant coefficients on the carbon and sulfur atoms. The energy difference between the HOMO and LUMO is relatively small, which accounts for the high reactivity of sulfines.

Caption: Simplified molecular orbital diagram for a this compound.

UV-Vis Spectroscopy

The electronic transitions in sulfines typically occur in the ultraviolet-visible region of the electromagnetic spectrum. The most prominent transition is the n → π* transition, involving the excitation of an electron from the non-bonding HOMO to the antibonding LUMO. This transition is responsible for the characteristic color of many this compound compounds.

| Compound | Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Transition | Reference |

| (C₆H₅)₂CSO (Thiobenzophenone S-oxide) | Cyclohexane | 315 | ~10,000 | n → π | |

| Adamantanethione S-oxide | CCl₄ | 303 | 130 | n → π |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the this compound functional group through its characteristic stretching frequencies.

Characteristic IR Absorptions

The key vibrational modes for the this compound group are the C=S and S=O stretching vibrations. The exact frequencies of these vibrations are sensitive to the substituents on the carbon atom.

| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |

| S=O Stretch (ν_S=O) | 1100 - 1040 | Strong | Often appears as a sharp, intense band. |

| C=S Stretch (ν_C=S) | 1000 - 960 | Medium | Can be coupled with other vibrations, making it harder to assign definitively. |

For the parent this compound, H₂CSO, a complete vibrational assignment has been achieved using matrix isolation IR spectroscopy.[2]

Experimental Protocols

Synthesis of a Stable this compound (e.g., Adamantanethione S-oxide)

Objective: To synthesize a stable this compound that can be characterized by standard spectroscopic techniques.

Caption: Workflow for the synthesis and characterization of a stable this compound.

Procedure:

-

Dissolution: Dissolve adamantanethione in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, quench any excess oxidizing agent by adding a reducing agent (e.g., a solution of sodium thiosulfate).

-

Workup: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for UV-Vis Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of a this compound and determine its λ_max and molar absorptivity.

-

Solution Preparation: Prepare a stock solution of the purified this compound of a known concentration in a UV-grade solvent (e.g., cyclohexane, ethanol).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations.

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the instrument.

-

Sample Measurement: Record the absorbance spectra of the series of diluted this compound solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration at λ_max. The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law.

General Protocol for IR Spectroscopic Analysis

Objective: To obtain the infrared spectrum of a this compound to identify its characteristic vibrational frequencies.

For Solid Samples (e.g., KBr pellet):

-

Sample Preparation: Grind a small amount of the purified solid this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

For Solution Samples:

-

Solution Preparation: Dissolve the this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform).

-

Cell Loading: Fill a liquid IR cell with the solution.

-

Spectrum Acquisition: Place the cell in the spectrometer and record the spectrum. A spectrum of the pure solvent should also be recorded as a background.

Matrix Isolation Infrared Spectroscopy for Reactive Sulfines

Objective: To trap and obtain the IR spectrum of a highly reactive this compound.

Caption: Experimental workflow for matrix isolation IR spectroscopy.

Procedure:

-

Precursor Preparation: A suitable precursor to the desired this compound is placed in a heated inlet system.

-

Pyrolysis: The precursor is vaporized and passed through a high-temperature pyrolysis tube to generate the this compound in the gas phase.[2]

-

Matrix Co-deposition: The gas-phase this compound is mixed with a large excess of an inert matrix gas (e.g., argon) and the mixture is directed towards a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 10 K).[2]

-

Matrix Formation: The gas mixture solidifies on the cold window, trapping the individual this compound molecules in an inert solid matrix.

-

Spectroscopic Analysis: The infrared spectrum of the matrix-isolated this compound is then recorded.

Logical Relationships in this compound Chemistry

The electronic structure of a this compound dictates its reactivity. The nucleophilic character of the oxygen and the electrophilic character of the carbon and sulfur atoms are key to understanding its chemical behavior.

Caption: Relationship between electronic structure and reactivity of sulfines.

Conclusion

The this compound functional group, while often elusive, possesses a rich and complex electronic structure that dictates its unique chemical properties. Through a combination of experimental techniques, particularly microwave and matrix-isolation infrared spectroscopy for transient species and X-ray crystallography for stable derivatives, and computational modeling, a detailed picture of the bonding, molecular orbitals, and spectroscopic signatures of sulfines has emerged. This in-depth understanding is crucial for harnessing the synthetic potential of sulfines and for the design of novel molecules with desired properties in drug development and materials science.

References

A Historical Overview of Sulfine Chemistry Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A Chronicle of Sulfine Chemistry: From Curiosity to Synthetic Staple

The journey of this compound chemistry began in the mid-20th century, marking a significant expansion in the understanding of organosulfur compounds. These fascinating molecules, characterized by a carbon-sulfur double bond bearing an oxygen atom (C=S=O), have evolved from chemical curiosities to versatile intermediates in organic synthesis.

The first synthesis and characterization of a stable this compound, thiobenzophenone (B74592) S-oxide (diphenylthis compound), was reported in 1964 by William A. Sheppard and Jurgen Diekmann.[1] This seminal work laid the foundation for the field, establishing the fundamental structure and reactivity of this new class of compounds. Early investigations into reactions that could potentially lead to sulfines date back to the work of Hermann Staudinger and Jules Meyer in 1919 with their study of the reaction between phosphines and azides, a reaction now known as the Staudinger reaction.[2][3][4] While not directly producing sulfines, Staudinger's earlier work in 1922 on the reaction of phosphonium (B103445) ylides with sulfur dioxide provided a conceptual basis for later synthetic developments.[5]

The decades following Sheppard and Diekman's discovery saw a systematic exploration of synthetic methodologies for accessing sulfines. Key among these are the oxidation of thioketones and the modified Peterson olefination, which have become cornerstone reactions in the this compound chemist's toolbox. The reactivity of sulfines has also been extensively studied, revealing their utility in cycloaddition reactions and as precursors to a variety of other sulfur-containing molecules.

More recently, the biological relevance of sulfines has come into focus with the discovery of naturally occurring thioaldehyde S-oxides. A prominent example is syn-propanethial S-oxide, the lachrymatory factor in onions, which is produced enzymatically by lachrymatory factor synthase.[2][3][6] This discovery has opened new avenues of research into the biosynthesis and physiological roles of sulfines.

Core Synthetic Methodologies

The synthesis of sulfines can be broadly categorized into several key approaches. The choice of method often depends on the desired substitution pattern and the stability of the target this compound.

Oxidation of Thiocarbonyl Compounds

The direct oxidation of thioketones and thioaldehydes is a widely used and versatile method for the preparation of sulfines. Various oxidizing agents can be employed, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being particularly common.[7][8][9][10][11]

Experimental Protocol: Oxidation of Thiobenzophenone to Thiobenzophenone S-oxide [9]

-

Dissolution: Dissolve thiobenzophenone (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 mmol) in CH₂Cl₂ (10 mL) dropwise to the stirred solution of thiobenzophenone over a period of 15-20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the characteristic blue color of thiobenzophenone indicates the progress of the reaction.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and 3-chlorobenzoic acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Modified Peterson Olefination

The Peterson olefination, a reaction that typically forms alkenes from α-silylcarbanions and carbonyl compounds, can be adapted to synthesize sulfines by using sulfur dioxide (SO₂) as the electrophile.[12][13][14][15][16][17] This method is particularly useful for the preparation of sulfines that are not readily accessible through oxidation routes.

Experimental Protocol: Synthesis of 9-Thiofluorenone S-oxide via a Modified Peterson Olefination [6]

-

Preparation of the α-Silylcarbanion: To a solution of 9-(trimethylsilyl)fluorene (B1595991) (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.1 mmol in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at -78 °C.

-

Reaction with Sulfur Dioxide: In a separate flask, condense sulfur dioxide (SO₂) gas (approximately 5 mL) at -78 °C and dissolve it in anhydrous THF (10 mL).

-

Addition: Slowly add the solution of the α-silylcarbanion to the stirred solution of SO₂ in THF at -78 °C via a cannula. A color change is typically observed.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction and Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 9-thiofluorenone S-oxide.

Quantitative Data on this compound Synthesis

The yields of this compound synthesis vary depending on the substrate and the reaction conditions. The following table summarizes representative yields for the two primary synthetic methods.

| This compound Product | Thiocarbonyl Precursor | Oxidizing Agent | Yield (%) | Reference |

| Thiobenzophenone S-oxide | Thiobenzophenone | m-CPBA | >90 | [9] |

| Adamantanethione S-oxide | Adamantanethione | m-CPBA | 85 | [6] |

| 9-Thiofluorenone S-oxide | 9-Thiofluorenone | Monoperoxyphthalic acid | 75 | [6] |

| Di-tert-butylthis compound | Di-tert-butylthioketone | Ozone | 92 | [6] |

| This compound Product | α-Silyl Precursor | Base | Yield (%) | Reference |

| 9-Thiofluorenone S-oxide | 9-(Trimethylsilyl)fluorene | n-BuLi | 75 | [6] |

| Diphenylthis compound | (Diphenylmethyl)trimethylsilane | n-BuLi | 60 | [6] |

Spectroscopic Characterization of Sulfines

Sulfines exhibit characteristic spectroscopic features that aid in their identification and characterization.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a this compound is the strong absorption band corresponding to the S=O stretching vibration, which typically appears in the range of 1030-1100 cm⁻¹.[7][18][19][20][21][22] The C=S stretching vibration is generally weaker and appears in the region of 1050-1200 cm⁻¹.[16]

| Compound | C=S=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | Reference |

| Thiobenzophenone S-oxide | ~1070 | ~1180 | [15] |

| Aliphatic Sulfines | 1060-1090 | 1100-1200 | [16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of sulfines. The chemical shifts are influenced by the substituents on the this compound carbon.[11][23][24][25][26][27][28]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Diphenylthis compound | 7.2-7.8 (m, 10H) | 128.5, 129.2, 131.8, 142.5, 195.1 (C=S=O) | [29] |

| 9-Thiofluorenone S-oxide | 7.3-8.0 (m, 8H) | 120.5, 128.8, 130.5, 134.2, 136.8, 188.9 (C=S=O) | [6] |

Biological Significance and Signaling Pathways: The Onion Lachrymatory Factor

A compelling example of a biologically active this compound is syn-propanethial S-oxide, the compound responsible for the tearing sensation when chopping onions.[2][3][6] Its biosynthesis involves a fascinating enzymatic cascade.

Caption: Biosynthetic pathway of syn-propanethial S-oxide.

Upon cellular damage, the enzyme alliinase is released and acts on the precursor molecule, S-1-propenyl-L-cysteine sulfoxide, to produce 1-propenylsulfenic acid.[3][6] This unstable intermediate is then rapidly converted to the volatile this compound, syn-propanethial S-oxide, by the lachrymatory factor synthase (LFS) enzyme.[2][3][6][30] The this compound then vaporizes and upon contact with the eyes, it stimulates the lachrymal glands, leading to the production of tears.

Conclusion

From their initial discovery as a novel class of organosulfur compounds, sulfines have carved out a significant niche in the landscape of organic chemistry. The development of robust synthetic methods has made them readily accessible, enabling a deeper exploration of their reactivity and potential applications. The identification of sulfines in biological systems underscores their importance beyond the synthetic laboratory and points towards exciting future directions in the fields of chemical biology and drug discovery. This guide provides a foundational overview of the rich history and practical chemistry of sulfines, intended to serve as a valuable resource for researchers and scientists in their ongoing quest for new molecular frontiers.

References

- 1. LachrymatoryFactorSynthase [collab.its.virginia.edu]

- 2. LachrymatoryFactorSynthase [collab.its.virginia.edu]

- 3. Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine | Semantic Scholar [semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Workup [chem.rochester.edu]

- 11. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 12. Peterson Olefination [organic-chemistry.org]

- 13. Peterson olefination - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. scribd.com [scribd.com]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 22. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. scribd.com [scribd.com]

- 26. mdpi.com [mdpi.com]

- 27. New insights into the chemical behavior of S-oxide derivatives of thiocarbonyl-containing antitubercular drugs and the influence on their mechanisms of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, characterization, and controlled nitric oxide release from S-nitrosothiol-derivatized fumed silica polymer filler particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and Nitric Oxide Releasing Properties of Novel Fluoro S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 30. uniprot.org [uniprot.org]

Nomenclature of Thiocarbonyl S-Oxides

An In-depth Technical Guide to the Nomenclature and Chemistry of Thiocarbonyl S-Oxides

For researchers, scientists, and drug development professionals, a clear and comprehensive understanding of the nomenclature, properties, and synthesis of thiocarbonyl S-oxides is essential. This guide provides a detailed overview of this important class of organosulfur compounds.

The naming of thiocarbonyl S-oxides can be complex, with several systems in use. The most common and formally correct nomenclature systems are detailed below.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. For thiocarbonyl S-oxides, there are two primary approaches:

-

Functional Class Nomenclature: This is the most frequently recommended method. The compound is named as the S-oxide of the parent thiocarbonyl compound. For example, the S-oxide of thiobenzaldehyde is named thiobenzaldehyde S-oxide.[1] Similarly, the S-oxide of heptane-3-thione is named heptane-3-thione S-oxide.[1]

-

Substitutive Nomenclature: In this system, the >C=S=O group is treated as a substituent. For instance, (Z)-propanethial S-oxide can be named (Z)-propylidene-λ4-sulfanone.[2][3]

It is important to note that IUPAC considers the common term "sulfine" to be obsolete, although it is still prevalent in chemical literature.[4][5]

Common Names

The term This compound is widely used as a common name for the entire class of thiocarbonyl S-oxides, with the general structure R¹R²C=S=O.[1][4] The simplest member, H₂CSO, is referred to as this compound or sulfinylmethane.[4] A well-known example is syn-propanethial S-oxide, the lachrymatory factor in onions.[2][3]

Chemical Abstracts Service (CAS) Nomenclature

CAS, a division of the American Chemical Society, has its own set of nomenclature rules for indexing chemical substances.[6] For example, syn-propanethial S-oxide is indexed as 1-sulfinylidenepropane.[7]

Stereoisomerism

Unsymmetrically substituted thiocarbonyl S-oxides (where R¹ ≠ R²) can exist as geometric isomers due to the nonlinear arrangement of the C=S=O group.[1] These isomers are designated using the (E/Z) notation based on the Cahn-Ingold-Prelog priority rules. The "(Z)" designation indicates that the higher priority substituents on the carbon and sulfur atoms are on the same side of the C=S double bond.[3]

Physicochemical Properties

The structural and spectroscopic properties of thiocarbonyl S-oxides are crucial for their characterization.

Structural Data

X-ray diffraction studies have provided precise bond lengths and angles for some thiocarbonyl S-oxides.

| Compound | C=S Bond Length (Å) | S=O Bond Length (Å) | C=S=O Bond Angle (°) | Reference |

| Diphenylthis compound | 1.612 | 1.468 | 113.7 | [4] |

| syn-Propanethial S-oxide | ~1.63 | ~1.51 | Not specified | [8] |

Spectroscopic Data

Spectroscopic techniques are invaluable for identifying and characterizing thiocarbonyl S-oxides.

| Spectroscopic Method | Characteristic Feature | Wavenumber/Chemical Shift | Reference |

| Infrared (IR) Spectroscopy | C=S stretch | 1100-1300 cm⁻¹ | [9] |

| Infrared (IR) Spectroscopy | S=O stretch (in related sulfoxides) | 950-1150 cm⁻¹ | [10] |

| ¹³C Nuclear Magnetic Resonance (NMR) | C=S carbon in thiocarbonyls | ~200 ppm | [9] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data for (Z)-Propanethial S-oxide | Available | [7][11] |

Experimental Protocols

The synthesis of thiocarbonyl S-oxides can be achieved through several key methods.

Oxidation of Thiocarbonyl Compounds

This is the most general and widely used method for the synthesis of thiocarbonyl S-oxides.[1][12]

General Protocol for Oxidation with m-Chloroperoxybenzoic acid (mCPBA):

-

Dissolve the starting thioketone in a suitable solvent such as dichloromethane (B109758) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-chloroperoxybenzoic acid (1.0-1.2 equivalents) in the same solvent dropwise to the stirred solution of the thioketone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Alkenation of Sulfur Dioxide (Wittig-type Reaction)

This method involves the reaction of a phosphonium (B103445) ylide with sulfur dioxide.[1]

Protocol for the Synthesis of Diaryl Sulfines:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (diarylmethylene)triphenylphosphorane in an aprotic solvent like benzene.

-

Pass a stream of dry sulfur dioxide gas through the stirred solution.

-

The reaction progress can be monitored by the disappearance of the colored ylide.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting residue contains the diarylthis compound and triphenylphosphine (B44618) oxide.

-

Purify the diarylthis compound by crystallization or column chromatography.

SO Transfer from a Thiirane (B1199164) S-Oxide

A more recent method involves the transfer of a sulfur monoxide (SO) group from a thiirane S-oxide to an N-heterocyclic carbene (NHC).[13]

Protocol for SO Transfer to an N-Heterocyclic Carbene:

-

In a glovebox, combine the N-heterocyclic carbene (1 equivalent) and the thiirane S-oxide (1 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343) or THF) in a sealed vial.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by NMR spectroscopy until the starting materials are consumed.

-

Remove the solvent under vacuum to yield the crude thiourea (B124793) S-oxide.

-

The product can be purified by recrystallization from a suitable solvent system.[13]

Key Pathways and Workflows

Visual representations of synthetic routes and reaction mechanisms can aid in understanding the chemistry of thiocarbonyl S-oxides.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. syn-Propanethial-S-oxide - Wikipedia [en.wikipedia.org]

- 3. PROPANETHIAL S-OXIDE, (1Z)- | 32157-29-2 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. web.cas.org [web.cas.org]

- 7. thiopropanal S-oxide | C3H6OS | CID 441491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy PROPANETHIAL S-OXIDE, (1Z)- (EVT-1557488) | 32157-29-2 [evitachem.com]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Identification of Sulfines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfines, or thioaldehyde S-oxides and thioketone S-oxides, are a class of organosulfur compounds characterized by a carbon-sulfur double bond that is S-oxidized (C=S=O). As reactive intermediates, they play a significant role in various chemical transformations and have been implicated in atmospheric and biological processes. Their transient nature, however, presents a considerable challenge to their isolation and characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the unambiguous identification and characterization of sulfines, including detailed experimental protocols and data interpretation.

General Strategies for Sulfine Generation and Spectroscopic Analysis

Due to their inherent instability, the spectroscopic analysis of sulfines often requires specialized techniques for their in-situ generation and detection. Common methods for generating sulfines for spectroscopic studies include:

-

Thermal or Photochemical Decomposition of Precursors: Precursors such as 1,3-dithietane (B8821032) 1-oxides, allyl methyl sulfoxides, or sulfinyl chlorides can be pyrolyzed or photolyzed to generate sulfines. The products can then be trapped in an inert matrix at low temperatures for analysis.

-

Oxidation of Thiocarbonyl Compounds: The reaction of stable thioketones or thioaldehydes with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding sulfines.

-

Retro-Diels-Alder Reactions: Certain cyclic sulfoxides can undergo a retro-Diels-Alder reaction upon heating to yield a this compound and a diene.

The choice of generation method is often dictated by the desired spectroscopic technique and the stability of the target this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sulfines, providing information about the electronic environment of the carbon and hydrogen atoms. Due to the often-limited stability of sulfines in solution, NMR experiments may need to be conducted at low temperatures.

¹H NMR Spectroscopy

The proton chemical shifts in sulfines are influenced by the electron-withdrawing nature of the C=S=O group and the stereochemical arrangement of the substituents. Protons attached to the this compound carbon (α-protons) are typically deshielded and appear at characteristic downfield shifts.

| Compound Class | Substituent | Characteristic ¹H Chemical Shift (δ, ppm) |

| Aliphatic Sulfines | Alkyl | 6.0 - 7.5 |

| Aromatic Sulfines | Aryl | 7.0 - 8.5 |

¹³C NMR Spectroscopy

The carbon atom of the C=S=O group in sulfines exhibits a characteristic chemical shift in the downfield region of the ¹³C NMR spectrum, which is highly diagnostic.

| Compound Class | Substituent | Characteristic ¹³C Chemical Shift of C=S=O (δ, ppm) |

| Aliphatic Sulfines | Alkyl | 190 - 210 |

| Aromatic Sulfines | Aryl | 200 - 220 |

Experimental Protocol: Low-Temperature NMR Analysis of a Thermally Generated this compound

-

Sample Preparation: A solution of a suitable precursor (e.g., a 1,3-dithietane 1-oxide derivative) in a deuterated solvent suitable for low-temperature work (e.g., toluene-d₈ or CD₂Cl₂) is prepared in an NMR tube.

-

Initial Spectrum: A ¹H and ¹³C NMR spectrum of the precursor solution is recorded at ambient temperature.

-

In-situ Generation: The NMR tube is carefully heated to the pyrolysis temperature of the precursor for a specific duration to generate the this compound. This can be done outside the spectrometer and then the sample is quickly cooled and inserted into the pre-cooled probe.

-

Low-Temperature Data Acquisition: The NMR probe is cooled to a low temperature (e.g., -80 °C) to trap the generated this compound and prevent its decomposition. ¹H and ¹³C NMR spectra are then acquired at this temperature.

-

Data Analysis: The spectra obtained before and after pyrolysis are compared to identify the new signals corresponding to the this compound. 2D NMR techniques like HSQC and HMBC can be employed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the characteristic C=S=O functional group in sulfines. The stretching vibrations of the C=S and S=O bonds give rise to strong and distinct absorption bands. Matrix isolation FTIR is a particularly powerful technique for studying highly reactive sulfines, where the molecule is trapped in a solid, inert gas matrix at cryogenic temperatures.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| S=O Stretch (ν_S=O) | 1100 - 1150 | Strong |

| C=S Stretch (ν_C=S) | 1000 - 1050 | Strong |

| C-H Stretch (of this compound C-H) | ~3000 | Medium |

Experimental Protocol: Matrix Isolation FTIR Spectroscopy of a this compound

-

Matrix Preparation: A gaseous mixture of the this compound precursor and a large excess of an inert matrix gas (e.g., argon or nitrogen) is prepared.

-

Pyrolysis and Deposition: The gas mixture is passed through a pyrolysis tube heated to the appropriate temperature to generate the this compound. The resulting gas stream is then directed onto a cold (typically 10-20 K) transparent window (e.g., CsI or KBr) within a high-vacuum cryostat.

-

IR Spectrum Acquisition: The IR spectrum of the deposited matrix is recorded. The low temperature and isolation of the molecules in the matrix result in sharp, well-resolved vibrational bands.

-

Data Analysis: The experimental spectrum is compared with theoretical calculations (e.g., DFT) to aid in the assignment of the observed vibrational modes to the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sulfines exhibit characteristic electronic transitions in the UV-Vis region, which can be used for their identification and quantification. The position of the absorption maxima is dependent on the substituents attached to the this compound carbon.

| Compound Class | Characteristic Absorption Maximum (λ_max, nm) |

| Aliphatic Sulfines | 250 - 350 |

| Aromatic Sulfines | 300 - 450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of sulfines. Due to their reactivity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) require careful optimization to avoid decomposition during analysis.

Fragmentation Patterns

The fragmentation of sulfines in the mass spectrometer can proceed through several pathways, including:

-

Loss of SO: A common fragmentation pathway involves the loss of a sulfur monoxide (SO) radical, leading to the formation of a carbene radical cation.

-

Cleavage of Substituents: The bonds between the this compound carbon and its substituents can cleave, leading to fragment ions characteristic of the substituents.

-

Rearrangements: Rearrangement reactions can occur prior to or during fragmentation.

Experimental Protocol: GC-MS Analysis of Thermally Generated Sulfines

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A pyrolysis unit can be interfaced with the GC injection port for in-situ generation of the this compound.

-

Sample Introduction: A solution of the this compound precursor is injected into the pyrolysis-GC-MS system.

-

Thermal Generation and Separation: The precursor is thermally decomposed in the pyrolysis unit, and the resulting products are separated on the GC column.

-

Mass Analysis: The separated components are introduced into the mass spectrometer, and their mass spectra are recorded.

-

Data Analysis: The mass spectrum corresponding to the this compound peak in the chromatogram is analyzed to determine its molecular weight and fragmentation pattern.

Signaling Pathways and Experimental Workflows

While direct involvement of sulfines in well-defined signaling pathways is an area of ongoing research, their role as reactive intermediates is crucial in various chemical processes. The following diagram illustrates a general experimental workflow for the spectroscopic identification of a this compound generated from a precursor.

Caption: Workflow for the generation and spectroscopic identification of sulfines.

Conclusion

The spectroscopic identification of sulfines requires a multi-technique approach, often involving specialized methods to handle their inherent instability. By combining data from NMR, IR, UV-Vis, and mass spectrometry, researchers can gain a comprehensive understanding of the structure and properties of these important reactive intermediates. The detailed protocols and characteristic spectral data presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide on the Natural Occurrence of Sulfine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfine Compounds

This compound compounds, also known as thiocarbonyl S-oxides, are a class of organosulfur compounds characterized by the general structure R¹R²C=S=O. They are isoelectronic with sulfenes (R₂C=SO₂) and sulfones (R₂SO₂) but possess a unique reactivity profile due to the exocyclic double bond between carbon and sulfur. While synthetically accessible for several decades, the exploration of sulfines from natural sources has been more limited, with research primarily focused on a few prominent examples. This guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound compounds, their biosynthesis, biological activities, and the experimental methodologies for their study. The unique chemical properties of sulfines make them intriguing targets for natural product discovery and potential lead compounds in drug development.

Natural Occurrence of this compound Compounds

Naturally occurring sulfines have been identified in a limited but diverse range of organisms, from terrestrial plants to marine invertebrates and fungi. Their presence is often associated with the enzymatic transformation of sulfur-containing precursors upon tissue damage.

Terrestrial Plants

The most well-documented natural sulfines are found in the genus Allium, which includes onions, garlic, and leeks. These compounds are largely responsible for the lachrymatory (tear-inducing) properties of these plants.

-

syn-Propanethial S-oxide: This is the primary lachrymatory factor in onions (Allium cepa). It is a volatile liquid that rapidly forms upon cutting or crushing the onion bulb.[1] The syn-isomer is the predominant form, accounting for about 95% of the total propanethial S-oxide produced.[2]

-

syn-Butanethial S-oxide: A structurally related this compound found in Allium siculum, another member of the onion family.[3]

-

Phenylmethanethial S-oxide: This lachrymatory agent is found in the Amazonian medicinal plant Petiveria alliacea, also known as guinea hen weed. Its formation involves a different set of enzymes compared to the sulfines found in Allium species.[4]

-

Zwiebelanes: These are bicyclic organosulfur compounds found in onions, with zwiebelane A being a notable example (cis-2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide).[2][5] While not strictly a simple this compound, they are derived from this compound precursors and are of significant biological interest.[5]

Marine Organisms

The marine environment is a rich source of unique sulfur-containing natural products, although the identification of sulfines has been less common compared to other classes of organosulfur compounds like sulfated steroids and polysulfides.[4][6] While specific this compound compounds from marine invertebrates are not extensively documented in the available literature, the presence of a wide array of sulfur-containing molecules in organisms like tunicates (ascidians) and sponges suggests that sulfines may yet be discovered in these underexplored sources.[6][7]

Fungi

Fungi, particularly endophytic and marine-derived species, are known producers of a vast array of bioactive secondary metabolites, including numerous sulfur-containing compounds.[8][9][10] While specific examples of naturally occurring sulfines from fungi are not prominently featured in the reviewed literature, the diverse enzymatic machinery present in fungi for sulfur metabolism makes them a promising area for future discovery of novel this compound structures.

Table 1: Known Naturally Occurring this compound Compounds and Their Sources

| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |

| syn-Propanethial S-oxide | CH₃CH₂CH=S=O | Allium cepa (Onion) | [1] |

| syn-Butanethial S-oxide | CH₃CH₂CH₂CH=S=O | Allium siculum | [3] |

| Phenylmethanethial S-oxide | C₆H₅CH=S=O | Petiveria alliacea | [4] |

| Zwiebelane A | C₆H₁₀OS₂ | Allium cepa (Onion) | [2][5] |

Biosynthesis of this compound Compounds

The biosynthesis of sulfines in nature is an enzymatic process that typically involves the transformation of stable sulfur-containing amino acid derivatives into reactive sulfenic acids, which are then converted to sulfines.

Biosynthesis of syn-Propanethial S-oxide in Onion

The biosynthetic pathway of the onion lachrymatory factor is a well-characterized example of this compound formation.[11]

-

Precursor Storage: The stable precursor, (+)-S-(E)-1-propenyl-L-cysteine S-oxide (isoalliin), is stored in the cytoplasm of onion cells.[11]

-

Enzymatic Cleavage: Upon tissue damage (e.g., cutting), the vacuolar enzyme alliinase (E.C. 4.4.1.4) is released and comes into contact with isoalliin (B1237514).[11]

-

Formation of Sulfenic Acid: Alliinase cleaves isoalliin to produce 1-propenesulfenic acid, pyruvic acid, and ammonia.[11]

-

Enzymatic Rearrangement: The highly reactive 1-propenesulfenic acid is then rapidly rearranged by the enzyme lachrymatory factor synthase (LFS) to form syn-propanethial S-oxide.[6][11]

Biosynthesis of syn-Propanethial S-oxide in Onion.

Biosynthesis in Petiveria alliacea

The formation of phenylmethanethial S-oxide in P. alliacea also proceeds via a cysteine sulfoxide (B87167) precursor, S-phenylmethyl-L-cysteine sulfoxide (petiveriin). However, the lachrymatory factor synthase in this plant is functionally distinct from that of onion and requires redox cofactors such as NAD(P)⁺, indicating an oxidative mechanism.[12]

Biological Activities of this compound Compounds

The biological activities of naturally occurring sulfines are not as extensively studied as other classes of organosulfur compounds. However, the available data suggest a range of interesting properties.

-

Lachrymatory Activity: The most prominent biological effect of volatile sulfines like syn-propanethial S-oxide is their ability to cause tearing and irritation of the eyes. This is considered a defense mechanism against herbivores.[11]

-

Antimicrobial and Antifungal Activity: While syn-propanethial S-oxide itself shows weak antimicrobial activity, other sulfur compounds derived from Allium species, such as allicin, are potent antimicrobials.[13] Zwiebelane A, a derivative of this compound metabolism in onions, has been shown to enhance the fungicidal activity of polymyxin (B74138) B.[2][5]

-

Enzyme Inhibition: The reactivity of the this compound group suggests that these compounds could act as enzyme inhibitors by reacting with nucleophilic residues in enzyme active sites. Some synthetic sulfone derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[14] Although not sulfines, this suggests a potential avenue of investigation for naturally occurring sulfines.

Experimental Protocols

The study of this compound compounds requires specialized experimental techniques due to their often high reactivity and volatility.

Isolation and Purification

A general workflow for the isolation and purification of this compound compounds from natural sources is outlined below.

General Experimental Workflow for this compound Isolation.

Detailed Methodology for Extraction of syn-Propanethial S-oxide from Onion:

-

Sample Preparation: Fresh onion tissue is crushed or homogenized to initiate the enzymatic reactions.

-

Extraction: The resulting juice is immediately extracted with an organic solvent such as dichloromethane or methylene (B1212753) chloride, often containing an internal standard for quantification.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under a gentle stream of nitrogen or by rotary evaporation at low temperature to minimize the loss of the volatile this compound.

-

Purification (Optional): For isolation of the pure compound, the crude extract can be subjected to preparative gas chromatography or high-performance liquid chromatography (HPLC). A reversed-phase C18 column is often used for HPLC separation.[15]

Characterization and Quantification

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile sulfines like syn-propanethial S-oxide.

-

Sample Introduction: The concentrated extract is injected into the GC.

-

Separation: A capillary column with a non-polar or semi-polar stationary phase is used to separate the components of the extract based on their boiling points and polarity.

-

Detection and Identification: The separated compounds are introduced into the mass spectrometer. Electron impact (EI) ionization is commonly used, and the resulting fragmentation pattern provides a "fingerprint" for identification. For sulfines, characteristic fragments may include the loss of SO or other small neutral molecules.[16]

5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a versatile technique for the analysis of a wider range of sulfines, including less volatile or thermally labile compounds.[12]

-

Sample Preparation: The sample is extracted and may be derivatized to improve chromatographic separation and ionization efficiency.

-

Chromatographic Separation: Reversed-phase HPLC is commonly employed, with a C18 or phenyl-hexyl column.